molecular formula C8H13ClN4O2 B13501337 2-(piperidin-4-yl)-2H-1,2,3-triazole-4-carboxylicacidhydrochloride

2-(piperidin-4-yl)-2H-1,2,3-triazole-4-carboxylicacidhydrochloride

Cat. No.: B13501337
M. Wt: 232.67 g/mol
InChI Key: VIJJHBIUBOOXBF-UHFFFAOYSA-N
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Description

2-(piperidin-4-yl)-2H-1,2,3-triazole-4-carboxylicacidhydrochloride is a compound that features a piperidine ring, a triazole ring, and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(piperidin-4-yl)-2H-1,2,3-triazole-4-carboxylicacidhydrochloride typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Formation of the Triazole Ring: The triazole ring is often formed via a cycloaddition reaction, such as the Huisgen 1,3-dipolar cycloaddition, which involves an azide and an alkyne.

    Coupling of the Rings: The piperidine and triazole rings are then coupled together using suitable reagents and conditions.

    Introduction of the Carboxylic Acid Group: The carboxylic acid group is introduced through functional group transformations, such as oxidation reactions.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(piperidin-4-yl)-2H-1,2,3-triazole-4-carboxylicacidhydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce or modify functional groups.

    Reduction: Reduction reactions can be used to modify the oxidation state of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-(piperidin-4-yl)-2H-1,2,3-triazole-4-carboxylicacidhydrochloride has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis to create more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: The compound is investigated for its potential use in drug development, particularly as a pharmacophore in designing new therapeutic agents.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(piperidin-4-yl)-2H-1,2,3-triazole-4-carboxylicacidhydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(piperidin-4-yl)-2H-1,2,3-triazole-4-carboxylicacidhydrochloride is unique due to its specific combination of a piperidine ring, a triazole ring, and a carboxylic acid group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C8H13ClN4O2

Molecular Weight

232.67 g/mol

IUPAC Name

2-piperidin-4-yltriazole-4-carboxylic acid;hydrochloride

InChI

InChI=1S/C8H12N4O2.ClH/c13-8(14)7-5-10-12(11-7)6-1-3-9-4-2-6;/h5-6,9H,1-4H2,(H,13,14);1H

InChI Key

VIJJHBIUBOOXBF-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1N2N=CC(=N2)C(=O)O.Cl

Origin of Product

United States

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